Glycine, N-(thio-L-alanyl)- (9CI)
Description
Glycine, N-(thio-L-alanyl)- (9CI) is a modified amino acid derivative where glycine is acylated at the nitrogen atom by a thio-L-alanyl group. This substitution introduces a sulfur atom into the structure, likely replacing an oxygen in the peptide bond (forming a thioamide) or incorporating a thiol (-SH) group. Such modifications alter physicochemical properties like solubility, stability, and biological activity.
Properties
CAS No. |
163558-27-8 |
|---|---|
Molecular Formula |
C5H10N2O2S |
Molecular Weight |
162.207 |
IUPAC Name |
2-[[(2S)-2-aminopropanethioyl]amino]acetic acid |
InChI |
InChI=1S/C5H10N2O2S/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 |
InChI Key |
GZOJJFPEEYOOJG-VKHMYHEASA-N |
SMILES |
CC(C(=S)NCC(=O)O)N |
Synonyms |
Glycine, N-(thio-L-alanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Glycine, N-(thio-L-alanyl)- (9CI)
- Structure : Glycine backbone + thio-L-alanyl group (sulfur-containing substituent).
- Key Functional Groups : Thioamide (-C(=S)-NH-) or thiol (-SH), depending on substitution.
- Molecular Formula : Estimated as C₅H₁₀N₂O₂S (based on alanine-glycine backbone with sulfur addition).
Analog 1: Glycine, N-[N-(N-L-prolyl-L-phenylalanyl)-D-prolyl]- (9CI)
- Structure : Glycine linked to a tripeptide (Pro-Phe-Pro).
- Functional Groups : Peptide bonds, aromatic phenyl group.
- Molecular Formula : C₂₃H₃₁N₅O₆ (MW: 497.5 g/mol) .
- Comparison : Larger molecular weight and complex peptide chain vs. simpler thio-L-alanyl substitution.
Analog 2: Glycine, 2-(acetyloxy)-N-[N-[(2-propenyloxy)carbonyl]-L-alanyl]-, 2-propenyl ester (9CI)
- Structure : Glycine with acetyloxy and propenyl ester groups.
- Functional Groups : Ester (-COO-), carbamate.
- Molecular Formula : C₁₄H₂₀N₂O₇ (MW: 328.3 g/mol) .
- Comparison : Ester/carbamate functionalities enhance lipophilicity, unlike sulfur-driven changes in the target compound.
Analog 3: L-Glutamine, N-acetyl-L-alanyl- (9CI)
- Structure : Glutamine modified with acetyl-alanine.
- Functional Groups : Amide, carboxylate.
- Molecular Formula : C₁₀H₁₇N₃O₅ (MW: 259.3 g/mol) .
- Comparison : Polar side chain (glutamine) vs. sulfur-based modifications in the target compound.
Physicochemical Properties
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